Fosinopril (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosinopril sodium is a phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and certain types of chronic heart failure . It is marketed under the trade name Monopril by Bristol-Myers Squibb . Fosinopril sodium is unique among ACE inhibitors due to its phosphinate group, which allows for specific binding to the ACE enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fosinopril sodium is synthesized through a multi-step process involving the esterification of fosinopril with sodium . The synthesis begins with the preparation of the key intermediate, fosinopril, which involves the reaction of a phosphinic acid derivative with a proline derivative. The final step involves the conversion of fosinopril to its sodium salt form .
Industrial Production Methods: The industrial production of fosinopril sodium involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Fosinopril sodium undergoes various chemical reactions, including hydrolysis, oxidation, and complexation .
Common Reagents and Conditions:
Hydrolysis: Fosinopril sodium is hydrolyzed by esterases to form its active metabolite, fosinoprilat.
Complexation: Fosinopril sodium forms inclusion complexes with cyclodextrins, which can enhance its solubility and stability.
Major Products Formed:
Hydrolysis: Fosinoprilat
Oxidation: β-Ketoamide and phosphonic acid
Complexation: Fosinopril-cyclodextrin inclusion complex
Wissenschaftliche Forschungsanwendungen
Fosinopril sodium has several scientific research applications:
Wirkmechanismus
Fosinopril sodium is a prodrug that is hydrolyzed to its active form, fosinoprilat . Fosinoprilat inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition leads to decreased blood pressure and reduced workload on the heart . Additionally, fosinoprilat increases plasma renin activity and reduces aldosterone secretion, contributing to its antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Enalapril: An ACE inhibitor with similar uses but different pharmacokinetic properties.
Ramipril: Known for its long duration of action and use in heart failure management.
Uniqueness of Fosinopril Sodium: Fosinopril sodium is unique due to its phosphinate group, which allows for dual excretion via the liver and kidneys . This property makes it particularly suitable for patients with renal impairment, as it does not require dose adjustment . Additionally, its ability to form inclusion complexes with cyclodextrins enhances its solubility and stability .
Eigenschaften
Molekularformel |
C30H45NNaO7P |
---|---|
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39-;/m1./s1 |
InChI-Schlüssel |
TVTJZMHAIQQZTL-WATAJHSMSA-M |
SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Isomerische SMILES |
CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+] |
Kanonische SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.